N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazin-3-ylsulfanyl core linked to an acetamide moiety substituted with a 4-(difluoromethoxy)phenyl group. The 4-methoxybenzyl substituent at position 6 of the triazine ring contributes to its structural complexity. Its synthesis likely involves multistep reactions, including nitration, cyclization, and sulfanyl group incorporation, as inferred from related compounds (e.g., details analogous difluoromethoxy-phenyl intermediates). The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O4S/c1-29-14-6-2-12(3-7-14)10-16-18(28)24-20(26-25-16)31-11-17(27)23-13-4-8-15(9-5-13)30-19(21)22/h2-9,19H,10-11H2,1H3,(H,23,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUDIVKLHVMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluoromethoxy group and a triazinyl sulfanyl moiety. The presence of these functional groups is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the triazinyl moiety have shown effectiveness against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .
2. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various assays. In vitro studies revealed that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Specifically, the compound exhibited significant inhibition of COX-2 activity, which is often associated with inflammatory diseases .
3. Cytotoxicity
Cytotoxicity assays conducted on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) showed that the compound has moderate cytotoxic effects. The IC50 values indicated that while it is not the most potent agent available, it demonstrates enough activity to warrant further investigation .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes and microbial resistance mechanisms.
- Molecular Docking Studies : Computational studies suggest that the difluoromethoxy group enhances binding affinity to target proteins through halogen bonding interactions .
Case Study 1: Antitubercular Activity
A recent study evaluated the antitubercular efficacy of triazinyl derivatives similar to the target compound. Results indicated that some derivatives displayed significant activity against resistant strains of M. tuberculosis, highlighting the potential for developing new treatments for drug-resistant tuberculosis .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammatory pathways, researchers found that compounds with similar structures inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages. This suggests a mechanism where the compound could mitigate inflammatory responses at a cellular level .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| COX-2 Inhibition | 10.4 | Cyclooxygenase |
| Cytotoxicity (MCF-7) | 15.6 | Breast Cancer Cell Line |
| Antimicrobial Activity | <50 | Mycobacterium tuberculosis |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its efficacy against SARS-CoV-2, showing promising results as a noncovalent protease inhibitor. This is particularly relevant in the context of ongoing global efforts to combat COVID-19. The compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies .
Anticancer Properties
The triazine derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them valuable in the development of targeted cancer therapies. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .
Anti-inflammatory Effects
In vitro studies have shown that N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Case Study 1: Antiviral Screening
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against SARS-CoV-2 protease. The compound exhibited significant inhibitory activity at micromolar concentrations, demonstrating its potential as an oral therapeutic agent against COVID-19 .
Case Study 2: Cancer Cell Line Testing
A study conducted on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation effectively. The results indicated that it could serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- The 1,2,4-triazinone core in the target compound is less common than triazole or oxadiazole cores in analogues. Triazinones may exhibit distinct electronic properties and hydrogen-bonding capabilities, influencing binding interactions .
Substituent Effects on Physicochemical Properties
- Difluoromethoxy vs. Trifluoromethoxy : The target’s difluoromethoxy group () offers moderate electronegativity and lipophilicity, while trifluoromethoxy () increases electron-withdrawing effects and metabolic resistance.
- Aromatic Substitutents : The 4-methoxybenzyl group in the target may improve membrane permeability compared to smaller substituents (e.g., cyclopropyl in ) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including condensation of intermediates like 4-methoxybenzylamine with triazine precursors, followed by thiolation and acetylation. Key steps may require controlled temperatures (0–5°C for thiourea formation) and anhydrous conditions for sulfanyl group incorporation . Optimization strategies from flow chemistry, such as Design of Experiments (DoE) and statistical modeling, can enhance yield and purity .
Q. What spectroscopic and crystallographic methods are optimal for structural characterization?
Use 1H/13C NMR to confirm substituent positions and hydrogen bonding, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemistry. For example, triazine ring conformation and acetamide linkage geometry can be confirmed via single-crystal diffraction .
Q. What safety protocols are critical for handling this compound?
Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool (<4°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis of the sulfanyl group. In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify the pharmacophore?
Systematically modify substituents on the triazine (e.g., replacing 4-methoxybenzyl with fluorophenyl) and acetamide moieties. Assess bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, LogP). Evidence from analogous triazole derivatives suggests methoxy groups enhance membrane permeability .
Q. Which computational approaches predict physicochemical properties and target binding?
- Molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., kinases).
- DFT calculations (Gaussian 09) to assess electronic properties and reactive sites.
- Solubility prediction using Abraham solvation parameters or COSMO-RS .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
- Verify in vitro assay conditions (e.g., serum protein binding may reduce free compound concentration).
- Conduct pharmacokinetic studies to assess bioavailability and metabolism. For example, esterase-mediated hydrolysis of the acetamide group could generate inactive metabolites .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Q. Which in vivo models are suitable for pharmacokinetic profiling?
Use rodent models (Sprague-Dawley rats) for oral/IV administration. Collect plasma samples at intervals (0–24 hrs) and analyze via LC-MS/MS to determine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
